6-Chloro(pyridin-4-yl)pyridine-2-carboxamide
Overview
Description
6-Chloro(pyridin-4-yl)pyridine-2-carboxamide is a heterocyclic compound that features a pyridine ring substituted with a chlorine atom at the 6-position and a carboxamide group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro(pyridin-4-yl)pyridine-2-carboxamide typically involves the chlorination of pyridine derivatives followed by the introduction of the carboxamide group. One common method involves the reaction of 2-aminopyridine with a chlorinating agent such as iron(III) chloride to produce 6-chloro-2-aminopyridine. This intermediate is then reacted with a carboxylating agent to form the desired carboxamide .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and carboxylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Chloro(pyridin-4-yl)pyridine-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the nitrogen or carbon atoms.
Coupling Reactions: It can be involved in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution: Products with different substituents replacing the chlorine atom.
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced forms with hydrogenated nitrogen or carbon atoms.
Scientific Research Applications
6-Chloro(pyridin-4-yl)pyridine-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial and antiviral properties.
Organic Synthesis: Used as a building block for synthesizing more complex heterocyclic compounds.
Material Science: Investigated for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-Chloro(pyridin-4-yl)pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and carboxamide groups play crucial roles in binding to these targets, influencing their activity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-pyridine-2-carbonyl chloride: Similar structure but with a carbonyl chloride group instead of a carboxamide.
6-Chloro-N-methylpyridine-2-carboxamide: A methylated derivative with similar properties.
Pyridine derivatives: Various pyridine-based compounds with different substituents and functional groups.
Uniqueness
6-Chloro(pyridin-4-yl)pyridine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chlorine atom and a carboxamide group makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
6-chloro-N-pyridin-4-ylpyridine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3O/c12-10-3-1-2-9(15-10)11(16)14-8-4-6-13-7-5-8/h1-7H,(H,13,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCZOOWVBFKEKSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)C(=O)NC2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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